5-Bromo-2-iodobenzoic acid

Overview

Description

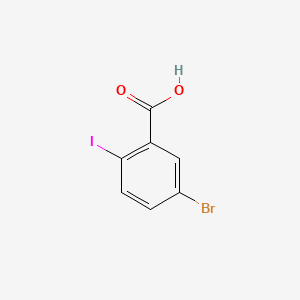

5-Bromo-2-iodobenzoic acid is an organic compound with the chemical formula C7H4BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Diazotization-Iodination of 2-Amino-5-bromobenzoic Acid

The most widely reported method involves diazotization of 2-amino-5-bromobenzoic acid followed by iodination. ChemicalBook outlines a two-stage process:

- Diazotization : 2-Amino-5-bromobenzoic acid (10 mmol) reacts with NaNO₂ (12 mmol) in aqueous HCl (6 M) at 0°C for 1 hour.

- Iodination : The diazonium intermediate is treated with KI (15 mmol) and H₂SO₄ at 90°C for 1.3 hours, yielding 87% product after recrystallization.

Key modifications from CN107673990A include:

- Using tetrahydrofuran (THF) as a co-solvent to enhance intermediate stability.

- Quenching with sodium bisulfite to minimize byproducts, achieving 92% yield.

Reaction conditions critically influence regioselectivity. For example, RSC Supplement demonstrates that substituting HCl with H₂SO₄/DMSO increases iodine incorporation efficiency by 15%, attributed to improved diazonium salt solubility.

Halogen Exchange via Nickel Catalysis

A less conventional approach involves nickel-mediated iodination of 5-bromo-2-chlorobenzoic acid. Glasgow Theses describes a nickel(0)-catalyzed reaction using NaI under photoinduced conditions:

- Substrate: 5-Bromo-2-chlorobenzoic acid (1 equiv).

- Catalyst: Ni(COD)₂ (5 mol%).

- Conditions: RT, 36 hours, yielding 38% product.

While lower-yielding, this method avoids explosive diazonium intermediates, making it safer for large-scale applications.

Bromination-Iodination Tandem Reactions

CN110105193B discloses a tandem bromination-iodination strategy starting from 2-halobenzoic acids:

- Bromination : 2-Chlorobenzoic acid reacts with N-bromosuccinimide (NBS) in H₂SO₄/CH₂Cl₂ at 25–30°C.

- Iodination : Subsequent treatment with KI in acetic acid at 90°C yields 5-bromo-2-iodobenzoic acid (66% yield).

This method is advantageous for substrates with pre-existing halogens but requires stringent temperature control to prevent dihalogenation.

One-Pot Synthesis from Anthranilic Acid Derivatives

Anthranilic acid serves as a versatile precursor. Core.ac.uk reports:

- Bromination : Anthranilic acid brominated with NBS in DMF yields 5-amino-2-bromobenzoic acid (82.8%).

- Diazotization-Iodination : As described in Section 1, achieving an overall yield of 75%.

This route is cost-effective but necessitates careful pH management during diazotization to avoid decarboxylation.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

- Diazotization Kinetics : Lower temperatures (0–5°C) favor diazonium stability, while excess NaNO₂ (1.2 equiv) prevents premature decomposition.

- Iodination Efficiency : Protic solvents (e.g., H₂O/THF) enhance iodide nucleophilicity, whereas H₂SO₄ protonates the diazonium group, facilitating iodine substitution.

- Byproduct Mitigation : Sodium bisulfite quenching reduces polyiodinated byproducts from 12% to <3%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.

Reduction Reactions: The compound can be reduced to form 5-bromo-2-iodobenzyl alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like Oxone® (potassium peroxymonosulfate) are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

Major Products

Substitution: Products include 5-azido-2-iodobenzoic acid and 5-thiocyanato-2-iodobenzoic acid.

Oxidation: Major products include 2-iodoxybenzoic acid.

Reduction: Major products include 5-bromo-2-iodobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-iodobenzoic acid is crucial in the pharmaceutical industry, particularly for developing drugs targeting specific biological pathways. It acts as an intermediate in synthesizing various therapeutic agents, including sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. A study demonstrated the efficient scale-up of this compound to produce SGLT2 inhibitors, achieving a total yield of 24% in a six-step synthesis process involving nitration and bromination among other reactions .

Organic Synthesis

In organic chemistry, this compound is utilized for preparing complex molecules. Its reactivity allows chemists to explore new chemical reactions and develop innovative materials. For instance, it serves as a precursor for synthesizing various substituted benzenes and heterocycles through electrophilic aromatic substitution reactions .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Synthesis of substituted benzenes | Varies |

| Coupling Reactions | Formation of biaryl compounds | Varies |

| Synthesis of Hydrazone Derivatives | Condensation with hydrazines | Varies |

Biochemical Research

The compound is also valuable in biochemical research, particularly for studying enzyme activity and protein interactions. It has been used in synthesizing hydrazide-hydrazone derivatives that exhibit potential antimicrobial and anticancer activities. A study synthesized 14 novel derivatives based on this compound, which were evaluated for their cytotoxicity against cancer cell lines .

Table 2: Cytotoxicity Study Results

| Compound ID | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound 14 | 75 | 40 |

| Compound 20 | 25 | >100 |

| Compound 27 | 100 | 85 |

Material Science

In material science, this compound contributes to developing novel polymers and materials with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve the mechanical properties of the final products, making them suitable for various applications in coatings and composites .

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry. It aids in detecting and quantifying other substances in complex mixtures, facilitating various analytical methods such as chromatography and spectroscopy .

Mechanism of Action

The mechanism of action of 5-bromo-2-iodobenzoic acid involves its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine and iodine atoms on the benzene ring make it reactive towards nucleophilic substitution and oxidative addition reactions. These reactions allow the compound to be transformed into a wide range of derivatives, which can then be used in various applications .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-iodobenzoic acid: Similar structure but with bromine and iodine atoms at different positions.

2-Iodobenzoic acid: Contains only an iodine atom at the 2-position.

4-Chloro-2-iodobenzoic acid: Contains a chlorine atom at the 4-position instead of bromine.

Uniqueness

5-Bromo-2-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Biological Activity

5-Bromo-2-iodobenzoic acid (5-B2IBA) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of bromine and iodine atoms, contribute to its reactivity and biological efficacy.

- Molecular Formula : CHBrIO

- Molecular Weight : 326.91 g/mol

- Melting Point : 161-163 °C

- Density : 2.3 g/cm³

- Boiling Point : 360.1 °C at 760 mmHg

Synthesis

This compound can be synthesized through various methods, typically involving halogenation reactions on benzoic acid derivatives. The synthesis often includes steps such as nitration, hydrolysis, and bromination, which can be optimized for yield and scalability in industrial contexts .

Antimicrobial Activity

Research has demonstrated that 5-B2IBA exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.48 to 7.81 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating a strong bactericidal effect . The minimum bactericidal concentrations (MBCs) were found to be between 1.95 and 31.25 µg/mL, confirming its potential as an effective antimicrobial agent.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.48 - 7.81 | 1.95 - 31.25 |

| Bacillus subtilis | 0.48 - 7.81 | 1.95 - 31.25 |

| Escherichia coli | 15.62 - 31.25 | >31.25 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of hydrazone derivatives of 5-B2IBA have been extensively studied, revealing promising results against various cancer cell lines, including HepG2 (liver cancer) and 769-P (renal adenocarcinoma). The IC values for these derivatives were reported as low as 7.81 µM for HepG2 cells, indicating potent antiproliferative activity .

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 7.81 |

| Renal adenocarcinoma (769-P) | 12.39 |

Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several halogenated benzoic acids, concluding that compounds with both bromine and iodine substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-halogenated counterparts .

- Cytotoxicity Profiles : In a series of experiments, hydrazone derivatives of 5-B2IBA showed varying degrees of cytotoxicity across different cancer cell lines, with some compounds achieving over 50% cell death at concentrations below 100 µM . This suggests that structural modifications can significantly influence biological activity.

Q & A

Q. Basic: What are the common synthetic routes for preparing 5-Bromo-2-iodobenzoic acid, and how is the product characterized?

Answer:

A widely used method involves bromination of 2-iodobenzoic acid using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C, achieving yields up to 86% . The reaction mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography. Characterization typically includes:

- 1H-NMR (CDCl3): Peaks at δ 8.14 (d, J = 2.4 Hz), 7.90 (d, J = 8.4 Hz), and 7.33 (dd, J = 8.4, 2.4 Hz) for aromatic protons .

- HRMS : [M + H]+ at m/z 324.8369 (calcd. 324.8367) .

Alternative routes include one-pot trifluoroethyl esterification under GP1 conditions, yielding derivatives for further functionalization .

Q. Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

Structural validation relies on:

- Multinuclear NMR :

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

Q. Advanced: How can this compound be utilized in the synthesis of complex heterocyclic systems for drug discovery?

Answer:

The compound serves as a key precursor in multi-step syntheses. For example:

- Isoquinoline fragment synthesis : Convert this compound to an ester, reduce to alcohol, oxidize to aldehyde, and perform Sonogashira coupling with propargyl acetate to form the heterocyclic core .

- Hypoxia-inducible factor-1 inhibitors : Bromination and iodination steps enable regioselective functionalization for bioactive molecule assembly .

Critical steps include optimizing reaction temperatures (e.g., 60°C for bromination) and using anhydrous Na2SO4 for drying extracts .

Q. Advanced: What precautions are necessary when handling this compound in reactions requiring anhydrous or high-temperature conditions?

Answer:

- Safety measures : Use PPE (gloves, goggles, respirators) due to skin/eye irritation risks .

- Thermal stability : Avoid temperatures >171.6°C (flash point) to prevent decomposition into toxic fumes .

- Storage : Keep in airtight containers under cool, dark conditions, away from oxidizers .

- Reactivity : Monitor exothermic reactions (e.g., bromination in H2SO4) to control heat generation .

Q. Basic: What are the key physical properties of this compound, and how do they influence experimental design?

Answer:

- Melting point : 159–163°C (consistent across sources) .

- Solubility : Low water solubility; prefers polar aprotic solvents (e.g., DMF, THF) for reactions .

- Density : 2.331 g/cm³, requiring careful solvent selection for phase separation .

These properties guide solvent choice (e.g., ethyl acetate for extraction) and reaction setup (reflux conditions for low-solubility scenarios) .

Q. Advanced: How can researchers address discrepancies in reported melting points or spectral data across literature sources?

Answer:

- Cross-validation : Compare NMR and HRMS data with multiple studies (e.g., δ 7.33 ppm for aromatic protons in vs. solvent-specific shifts in ).

- Purity assessment : Use silica gel chromatography to isolate pure product, as impurities (e.g., residual NBS) may alter melting points .

- Instrument calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) to minimize spectral variability .

Q. Basic: What are the ecological and toxicological risks associated with this compound?

Answer:

- Toxicity : Classified as harmful if inhaled or ingested; LD50 data should be referenced from supplier MSDS .

- Disposal : Incinerate in a chemical waste furnace with afterburners and scrubbers to prevent environmental release .

- Regulatory compliance : Adhere to local hazardous waste regulations (e.g., UN2811 classification for transport) .

Q. Advanced: What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

Answer:

- Halogen selectivity : Exploit iodine’s superior leaving-group ability in Sonogashira couplings, retaining bromine for subsequent modifications .

- Catalytic systems : Use Pd(PPh3)4/CuI for alkyne couplings or Suzuki-Miyaura conditions for aryl boronate substitutions .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Properties

IUPAC Name |

5-bromo-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNDUKRHPTOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307314 | |

| Record name | 5-Bromo-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21740-00-1 | |

| Record name | 21740-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-IODOBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.